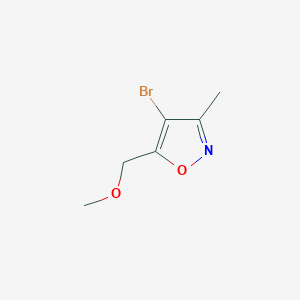
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanamine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Ethanamine Moiety: The ethanamine moiety is introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-ol: This compound features a hydroxyl group instead of an amine group.
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-thiol: This compound has a thiol group in place of the amine group.
(1r)-1-(2-(Pyrrolidin-2-yl)phenyl)ethan-1-amine derivatives: Various derivatives with different substituents on the pyrrolidine or phenyl rings.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring, phenyl group, and ethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
(1R)-1-(2-pyrrolidin-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-9(13)10-5-2-3-6-11(10)12-7-4-8-14-12/h2-3,5-6,9,12,14H,4,7-8,13H2,1H3/t9-,12?/m1/s1 |
InChIキー |
HCTDGQJSJKUBTD-PKEIRNPWSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1C2CCCN2)N |
正規SMILES |
CC(C1=CC=CC=C1C2CCCN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


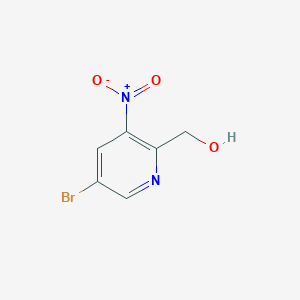
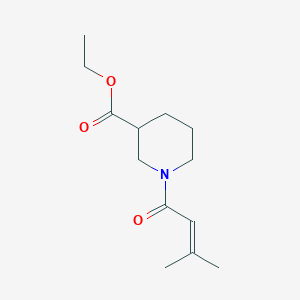
![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
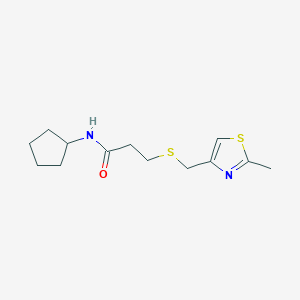

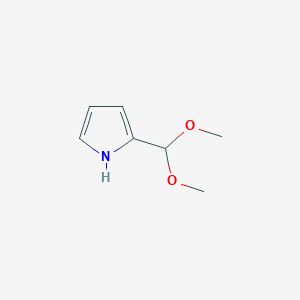
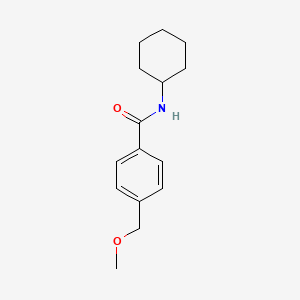
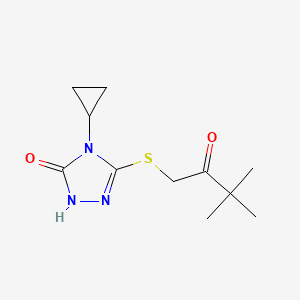
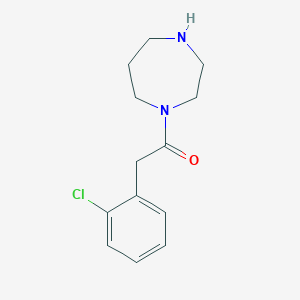
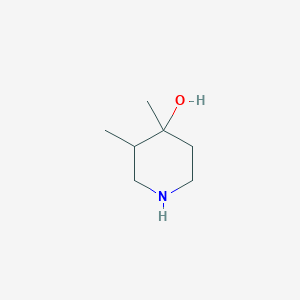
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
